molecular formula C6H11NO3 B225710 1-(2-Methyl-1-butenyl)pyrrolidine CAS No. 14091-87-3

1-(2-Methyl-1-butenyl)pyrrolidine

Cat. No.: B225710
CAS No.: 14091-87-3
M. Wt: 139.24 g/mol
InChI Key: YRISDUIJEUGGIA-UHFFFAOYSA-N
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Description

1-(2-Methyl-1-butenyl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a pyrrolidine ring substituted with a 2-methyl-1-butenyl group. Pyrrolidines are known for their diverse biological activities and are widely used in medicinal chemistry and drug discovery .

Preparation Methods

The synthesis of 1-(2-Methyl-1-butenyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine with 2-methyl-1-butenyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction . Industrial production methods often involve the use of continuous flow reactors and catalysts to optimize yield and efficiency .

Chemical Reactions Analysis

1-(2-Methyl-1-butenyl)pyrrolidine undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include N-oxides, reduced pyrrolidines, and substituted pyrrolidines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Methyl-1-butenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural features and functional groups. For example, pyrrolidine derivatives are known to inhibit enzymes such as cholinesterases and carbonic anhydrases, which play crucial roles in various physiological processes .

Comparison with Similar Compounds

1-(2-Methyl-1-butenyl)pyrrolidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

1-(2-methylbut-1-enyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-3-9(2)8-10-6-4-5-7-10/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRISDUIJEUGGIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CN1CCCC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342257
Record name AGN-PC-036EKC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14091-87-3
Record name AGN-PC-036EKC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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